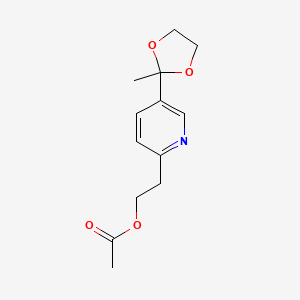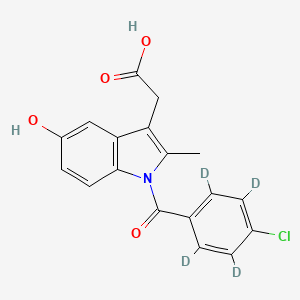
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is a labeled form of homovanillic acid, a major metabolite of dopamine. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid involves the incorporation of carbon-13 isotopes into the homovanillic acid molecule. This is typically achieved through a series of chemical reactions starting from labeled precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chromatographic techniques to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of homovanillic acid to its corresponding quinone form.
Reduction: Reduction reactions can convert homovanillic acid back to its parent catecholamine.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include quinones, reduced catecholamines, and various substituted derivatives, which are useful in different biochemical assays and research applications .
Aplicaciones Científicas De Investigación
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of dopamine metabolism.
Biology: Employed in studies of neurotransmitter dynamics and brain function.
Medicine: Used in the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.
Industry: Applied in the development of diagnostic assays and quality control of pharmaceutical products
Mecanismo De Acción
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid exerts its effects by serving as a stable isotope-labeled analog of homovanillic acid. It is metabolized in the same way as the non-labeled compound, allowing researchers to track its distribution and quantify its levels in biological samples. The molecular targets include enzymes involved in dopamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase .
Comparación Con Compuestos Similares
Similar Compounds
Vanillylmandelic Acid: Another major metabolite of catecholamines, used in similar diagnostic applications.
Dihydroxyphenylacetic Acid: A metabolite of dopamine, used in studies of neurotransmitter metabolism.
Homovanillyl Alcohol: A related compound used in the study of oxidative enzymes
Uniqueness
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its stable isotope labeling, which allows for precise quantification and tracking in biochemical assays. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial .
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-BOCFXHSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675921 |
Source


|
| Record name | [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185016-45-8 |
Source


|
| Record name | [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














